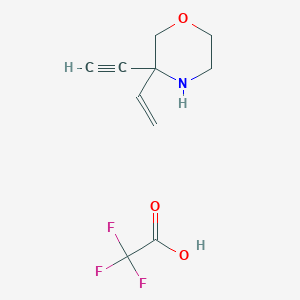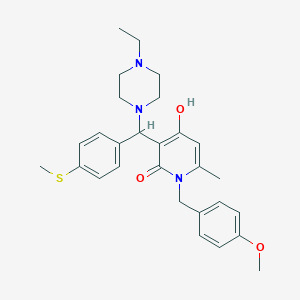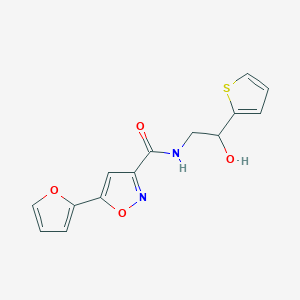
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Aplicaciones Científicas De Investigación
Antiprotozoal and Antimicrobial Applications
Compounds structurally related to 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide have been studied for their potential antiprotozoal activities. For instance, derivatives of 3,5-diphenylisoxazoles, which share a similar isoxazole core, exhibited significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds showed higher cytotoxic indices compared to furamidine, indicating their potential as antiprotozoal agents with improved selectivity and efficacy (Patrick et al., 2007). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan compounds, displayed strong in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential as new antiprotozoal agents (Ismail et al., 2004).
Synthesis and Characterization of Organic Ligands
Research on furan ring-containing organic ligands, such as the synthesis of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has highlighted their chelating properties and antimicrobial activity. These compounds form complexes with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, which were characterized by various analytical and spectral studies. The antimicrobial activities of these ligands and their metal complexes against human pathogenic bacteria have been documented, offering insights into their potential applications in developing new antimicrobial agents (Patel, 2020).
Enzymatic Synthesis of Biobased Polyesters
In the context of materials science, 2,5-bis(hydroxymethyl)furan, a compound related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel polyesters. These furan-based polyesters, synthesized using Candida antarctica Lipase B, exhibited molecular weights around 2000 g/mol, showcasing the potential of furan derivatives in creating sustainable and biodegradable polymeric materials (Jiang et al., 2014).
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-10(13-4-2-6-21-13)8-15-14(18)9-7-12(20-16-9)11-3-1-5-19-11/h1-7,10,17H,8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVAQCGTHVTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
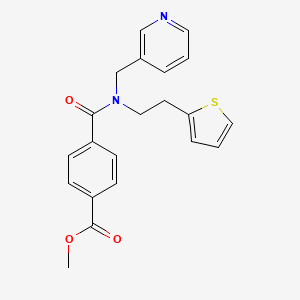
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
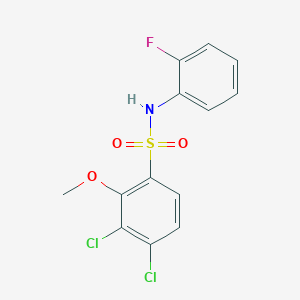
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
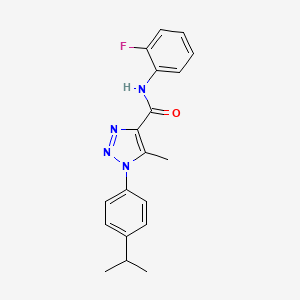
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
